molecular formula C12H18N4 B1530783 1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-amine CAS No. 1707735-23-6

1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-amine

Cat. No. B1530783
M. Wt: 218.3 g/mol
InChI Key: RUYWWXCHOQZUDF-UHFFFAOYSA-N
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Description

1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-amine is a chemical compound with the molecular formula C12H18N4. Its molecular weight is 218.3 g/mol. It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds, like 1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-amine, are key categories of nitrogen-bearing heterocyclic compounds . They show a wide variety of biological activities and are vital in the production of drugs .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

"Aminopyrimidine 2 (4-(1-(2-(1H-indol-3-yl)ethyl)piperidin-3-yl)-N-cyclopropylpyrimidin-2-amine) emerged from a high throughput screen as a novel 5-HT(1A) agonist. This compound showed moderate potency for 5-HT(1A) in binding and functional assays, as well as moderate metabolic stability. Implementation of a strategy for improving metabolic stability by lowering the lipophilicity (cLogD) led to the identification of methyl ether 31 as a substantially improved compound within the series" (A. Dounay et al., 2009). This highlights the compound's potential in medicinal chemistry, specifically targeting serotonin receptors.

Iron-Catalyzed Reactions in Organic Synthesis

The piperidine ring is a significant scaffold in drug discovery, being the core of many pharmaceutically significant compounds. Iron(III) halide-promoted aza-Prins cyclization between γ,δ-unsaturated tosylamines and aldehydes provides six-membered azacycles, indicating the relevance of piperidine derivatives in synthesizing complex organic molecules (C. Bolm et al., 2004).

Synthesis of Highly Functionalized Piperidines

"Zn(II)-catalyzed synthesis of piperidines from propargyl amines and cyclopropanes proceeds via a tandem cyclopropane ring-opening/Conia-ene cyclization" (T. P. Lebold et al., 2009). This method allows access to highly functionalized piperidines, demonstrating the compound's utility in constructing complex heterocyclic structures.

Chiral Piperidines Synthesis

"Piperidines are the most prevalent heterocycle found in medicines. Yet, there remain no robust methods for their asymmetric syntheses" (Zuxiao Zhang et al., 2019). The research introduces a method for the enantioselective synthesis of chiral piperidines, underscoring the importance of structural precision in pharmaceutical applications.

properties

IUPAC Name

1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4/c13-10-3-5-16(6-4-10)12-7-11(9-1-2-9)14-8-15-12/h7-10H,1-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYWWXCHOQZUDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)N3CCC(CC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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